3-(2-Fluoro-5-methylphenoxy)piperidine
CAS No.:
Cat. No.: VC18179222
Molecular Formula: C12H16FNO
Molecular Weight: 209.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16FNO |
|---|---|
| Molecular Weight | 209.26 g/mol |
| IUPAC Name | 3-(2-fluoro-5-methylphenoxy)piperidine |
| Standard InChI | InChI=1S/C12H16FNO/c1-9-4-5-11(13)12(7-9)15-10-3-2-6-14-8-10/h4-5,7,10,14H,2-3,6,8H2,1H3 |
| Standard InChI Key | IDIDPAWEUZYNRI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)F)OC2CCCNC2 |
Introduction
Chemical Identity and Structural Features
The molecular formula of 3-(2-Fluoro-5-methylphenoxy)piperidine is C₁₂H₁₆FNO, with a molecular weight of 209.26 g/mol. The compound consists of a six-membered piperidine ring (a saturated heterocycle with one nitrogen atom) connected via an ether linkage to a benzene ring substituted with fluorine at the 2-position and a methyl group at the 5-position.
Key Structural Attributes:
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Piperidine Core: The piperidine ring contributes basicity due to the lone pair on the nitrogen atom, with a pKa typically ranging between 11–12 for similar compounds .
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Phenoxy Ether: The ether linkage (-O-) provides stability and influences solubility, while the fluorine and methyl groups modulate electronic and steric properties .
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Substituent Effects: The 2-fluoro group induces electron-withdrawing effects, potentially enhancing metabolic stability, whereas the 5-methyl group offers steric bulk that may affect binding interactions in biological systems .
Synthesis and Manufacturing
The synthesis of 3-(2-Fluoro-5-methylphenoxy)piperidine likely involves multi-step routes common to aryl ethers and piperidine derivatives. A plausible pathway includes:
Step 1: Preparation of 2-Fluoro-5-methylphenol
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Halogenation: Fluorination of 5-methylphenol using hydrogen fluoride or electrophilic fluorinating agents like Selectfluor™ .
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Purification: Isolation via column chromatography or recrystallization to achieve high purity.
Step 2: Etherification with Piperidine
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Nucleophilic Substitution: Reaction of 2-fluoro-5-methylphenol with a piperidine derivative (e.g., 3-chloropiperidine) in the presence of a base such as potassium carbonate .
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Conditions: Typically conducted in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (80–120°C).
Step 3: Purification and Characterization
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Chromatography: Silica gel chromatography to isolate the product.
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Spectroscopic Analysis: Confirmation via ¹H NMR (e.g., δ 6.7–7.2 ppm for aromatic protons, δ 3.5–4.0 ppm for piperidine-O-CH₂), ¹³C NMR, and HRMS .
Physical and Chemical Properties
While experimental data for 3-(2-Fluoro-5-methylphenoxy)piperidine is scarce, properties can be extrapolated from analogous compounds:
Chemical Stability:
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Resistant to hydrolysis under neutral conditions but may degrade in strong acids or bases due to ether cleavage.
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Fluorine’s electronegativity enhances oxidative stability compared to non-fluorinated analogs .
Reactivity and Functionalization
The compound’s reactivity is governed by its functional groups:
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Piperidine Nitrogen: Can undergo protonation, alkylation, or acylation. For example, reaction with methyl iodide yields a quaternary ammonium salt.
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Aromatic Ring: Electrophilic substitution is hindered by the electron-withdrawing fluorine but may occur at the 4-position (para to methyl) .
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Ether Linkage: Susceptible to cleavage via strong Lewis acids (e.g., BBr₃) or reducing agents (e.g., HI) .
Applications in Pharmaceutical Research
Piperidine derivatives are prominent in drug discovery, with applications as:
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Central Nervous System (CNS) Agents: Piperidine moieties are found in antidepressants (e.g., paroxetine) and antipsychotics. The fluorine substituent may enhance blood-brain barrier penetration .
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Kinase Inhibitors: Aryl ethers are common in tyrosine kinase inhibitors (e.g., gefitinib). The methyl group could optimize hydrophobic interactions with enzyme pockets .
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Antimicrobial Agents: Fluorinated aromatic compounds exhibit activity against resistant pathogens.
Case Study: A structurally related compound, 2-(3-Fluoro-5-methylphenyl)piperidine (CAS: 1270409-75-0), demonstrates anticonvulsant activity in preclinical models, suggesting potential neurological applications for 3-(2-Fluoro-5-methylphenoxy)piperidine .
Future Directions and Research Opportunities
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Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents to optimize pharmacological profiles.
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Process Chemistry: Development of greener synthetic routes using catalytic methods (e.g., Ullmann coupling for ether formation) .
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Computational Modeling: Molecular docking studies to predict target engagement, leveraging fluorinated aromatic interactions with protein residues .
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